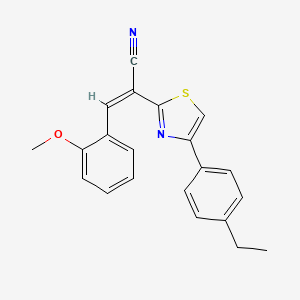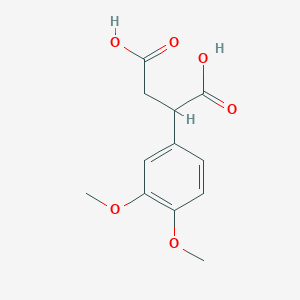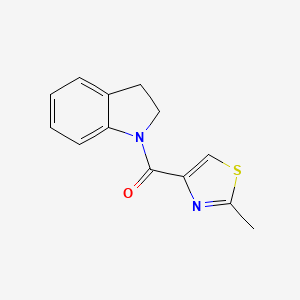![molecular formula C15H17NO4S B2547167 Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-73-2](/img/structure/B2547167.png)
Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity against various cancer cell lines . The compound’s structure includes a 1,3-benzodioxol-5-yl moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . The crude product is typically purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,3-benzodioxol-5-yl moiety and a 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl moiety . The exact structure would depend on the specific synthesis process and the conditions under which the compound is analyzed.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The compound has been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The compound has a molecular weight of 370.3527 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone”:
Anticancer Research
This compound has shown significant potential in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Applications
This compound has been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents . Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, leading to the death of the pathogens.
COX-2 Inhibition
This compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By inhibiting COX-2, this compound can potentially be used to develop new anti-inflammatory and analgesic drugs . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antitumor Activity
In addition to its general anticancer properties, this compound has been specifically evaluated for its antitumor activity. It has shown potent growth inhibition against HeLa, A549, and MCF-7 cell lines . The compound induces apoptosis and causes cell cycle arrest in these tumor cells, highlighting its potential as a targeted antitumor agent.
Vasodilatory Effects
Recent studies have indicated that this compound exhibits vasodilatory effects, which can be beneficial in treating cardiovascular diseases . By relaxing blood vessels, it helps to lower blood pressure and improve blood flow, making it a potential candidate for the development of new cardiovascular drugs.
Inotropic Effects
This compound has also been found to have positive inotropic effects, meaning it can increase the strength of heart muscle contractions . This property is valuable in the treatment of heart failure and other cardiac conditions where enhanced cardiac output is needed.
Neuroprotective Applications
Research has shown that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a promising candidate for the development of neuroprotective therapies.
Antioxidant Properties
Finally, this compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This application is relevant for a wide range of diseases where oxidative stress plays a key role, including cancer, cardiovascular diseases, and neurodegenerative disorders.
These diverse applications highlight the potential of this compound in various fields of scientific research and drug development.
Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-indoles Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines Synthesis and characterization of novel benzo[d][1,3]dioxole
Wirkmechanismus
While the exact mechanism of action of this specific compound is not clear from the available information, related compounds have been found to have anticancer activity. For example, one study found that a related compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-14(11-1-2-12-13(9-11)19-10-18-12)16-5-3-15(4-6-16)20-7-8-21-15/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMAJOYSBZARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)



![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)
![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)